An In-depth Technical Guide to 1-Acetyl-4-piperidinemethanol: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Acetyl-4-piperidinemethanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-acetyl-4-piperidinemethanol, a functionalized piperidine derivative with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and strategic application. We will delve into its core physicochemical properties, provide a detailed, field-tested protocol for its synthesis via N-acetylation of 4-piperidinemethanol, and explore its prospective role as a versatile building block in the design of novel therapeutics. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets. The substitution pattern on the piperidine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
1-Acetyl-4-piperidinemethanol is a derivative that combines the foundational piperidine scaffold with two key functional groups: a hydroxyl group at the 4-position, which can act as a hydrogen bond donor or a point for further chemical modification, and an N-acetyl group. The N-acetyl moiety transforms the secondary amine of the parent piperidine into a neutral amide, a modification that can profoundly influence a molecule's polarity, membrane permeability, and metabolic stability. This guide will illuminate the path to harnessing the synthetic potential of this valuable, yet under-documented, chemical entity.
Core Molecular and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research endeavor. Based on its structure, the key identifiers for 1-acetyl-4-piperidinemethanol have been established.
| Property | Value | Source |
| Molecular Formula | C8H15NO2 | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| CAS Number | 846057-27-0 | [2] |
| IUPAC Name | (1-acetylpiperidin-4-yl)methanol | - |
Below is a 2D representation of the molecular structure of 1-acetyl-4-piperidinemethanol.
Synthesis of 1-Acetyl-4-piperidinemethanol: An Experimental Protocol
The most direct and logical synthetic route to 1-acetyl-4-piperidinemethanol is the N-acetylation of its commercially available precursor, 4-piperidinemethanol. This is a standard and robust chemical transformation.
Rationale and Causality of Experimental Choices
The acetylation of a secondary amine is a fundamental reaction in organic synthesis. The selection of acetic anhydride as the acetylating agent is based on its high reactivity and the fact that the byproduct, acetic acid, is easily removed during workup. A base, such as triethylamine, is incorporated to neutralize the acetic acid formed, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and its ability to dissolve both the starting material and reagents. The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature to ensure completion.
Step-by-Step Synthesis Protocol
Materials:
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4-Piperidinemethanol (CAS: 6457-49-4)[3]
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Acetic Anhydride
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO4)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane.
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Addition of Base: Add triethylamine (1.2 equivalents) to the solution.
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Cooling: Cool the flask to 0 °C in an ice bath.
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Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
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Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
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Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 1-acetyl-4-piperidinemethanol can be purified by column chromatography on silica gel if necessary.
Anticipated Spectroscopic Characteristics
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¹H NMR: The spectrum is expected to show a characteristic singlet for the acetyl methyl protons around δ 2.1 ppm. The protons of the piperidine ring will appear as a series of multiplets in the δ 1.2-4.5 ppm region. The methylene protons of the hydroxymethyl group (-CH2OH) would likely appear as a doublet around δ 3.5 ppm.
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¹³C NMR: The carbonyl carbon of the amide is expected to resonate around δ 170 ppm. The acetyl methyl carbon should appear around δ 21 ppm. The carbons of the piperidine ring and the hydroxymethyl group will be in the upfield region of the spectrum.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong amide carbonyl (C=O) stretch around 1640 cm⁻¹. A broad O-H stretching band from the alcohol group is expected in the region of 3300-3500 cm⁻¹.
Applications in Drug Discovery and Development
The structural attributes of 1-acetyl-4-piperidinemethanol make it a promising scaffold for the development of novel therapeutic agents.
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Scaffold for Library Synthesis: The hydroxyl group serves as a convenient handle for the introduction of a wide variety of substituents through etherification or esterification, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
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Modulation of Physicochemical Properties: The N-acetyl group confers neutrality to the nitrogen atom, which can be advantageous for crossing the blood-brain barrier in the development of CNS-active agents. This is in contrast to the basic nature of the corresponding N-methyl or unsubstituted piperidines.[4] The amide functionality can also participate in hydrogen bonding with biological targets.
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Metabolic Stability: The acetylation of the piperidine nitrogen can block potential sites of metabolism, potentially leading to an improved pharmacokinetic profile compared to the parent amine.
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Versatile Intermediate: The piperidine core is a key component in a multitude of approved drugs.[1] 1-Acetyl-4-piperidinemethanol can serve as an intermediate in the synthesis of more complex molecules where the piperidine moiety is desired. For instance, derivatives of 1-acetylpiperidine are being explored as partial agonists for the Farnesoid X receptor (FXR), a target for metabolic diseases.[5]
Safety and Handling
Given the limited direct safety data, a cautious approach based on the known hazards of related compounds is warranted.
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4-Piperidinemethanol: The precursor is known to cause severe skin burns and eye damage.[3]
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General Precautions: It is recommended to handle 1-acetyl-4-piperidinemethanol in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
1-Acetyl-4-piperidinemethanol represents a valuable, albeit under-explored, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its functional handles offer numerous possibilities for chemical elaboration. The N-acetyl group provides a strategic tool for modulating the physicochemical and pharmacokinetic properties of molecules containing the piperidine scaffold. This guide provides a foundational understanding and a practical framework for researchers to synthesize, characterize, and strategically deploy this versatile compound in their pursuit of novel therapeutics.
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